molecular formula C5H4IN5 B136838 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 151266-23-8

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B136838
CAS No.: 151266-23-8
M. Wt: 261.02 g/mol
InChI Key: HQAIUXZORKJOJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine. A common method includes the reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodosuccinimide in dimethylformamide (DMF) at elevated temperatures (around 80°C) under an inert atmosphere (argon) overnight . The resulting product is then filtered and washed with cold ethanol to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Coupling Products: Biaryl or alkyne derivatives are typical products from coupling reactions.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Design:
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It is especially relevant in the development of kinase inhibitors, which are critical for targeted cancer therapies. For instance, studies have shown that derivatives of this compound can inhibit the Bcr-Abl kinase associated with chronic myeloid leukemia (CML), particularly the T315I mutation that confers resistance to existing therapies .

Case Study:
A notable study focused on synthesizing alkyne-containing pyrazolopyrimidines demonstrated that these compounds could effectively inhibit both wild-type and mutant forms of Bcr-Abl in vitro. The introduction of an alkyne linker was essential for enhancing potency while avoiding steric clashes with the kinase's active site .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is employed to investigate enzyme inhibition and receptor interactions. This helps in understanding disease mechanisms and identifying potential drug targets.

Data Table: Enzyme Inhibition Profiles

CompoundTarget EnzymeIC50 (µM)Reference
This compoundBcr-Abl T315I0.5
Alkyne derivativeBcr-Abl WT0.8
Other analogsVarious kinases>1.0

Agricultural Chemistry

Development of Agrochemicals:
The compound is also explored for its potential in creating new agrochemicals aimed at pest control. Its chemical properties may contribute to developing environmentally friendly pesticides that enhance crop protection without harming beneficial organisms.

Material Science

Advanced Materials Synthesis:
In material science, this compound is studied for its potential in synthesizing advanced materials such as polymers and coatings. These materials may exhibit unique properties beneficial for various industrial applications.

Diagnostics

Use in Diagnostic Assays:
Recent investigations have considered the application of this compound in diagnostic assays for detecting specific biological markers associated with diseases. This could lead to improved methods for early diagnosis and monitoring of various health conditions.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its role as a kinase inhibitor. It acts by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can block signal transduction pathways that are crucial for the proliferation and survival of cancer cells . The compound’s structure allows it to interact with key amino acid residues in the kinase domain, making it an effective inhibitor .

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Comparison: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target proteins . In contrast, bromine or methoxy-substituted analogs may exhibit different reactivity and biological profiles due to the varying electronic and steric effects of the substituents .

Biological Activity

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 151266-23-8) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and infectious diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H4_4IN5_5
  • Molecular Weight : 261.02 g/mol
  • Physical State : Powder to crystal
  • Melting Point : Not specified; however, it is sensitive to light and should be stored in a dark place at room temperature.
  • pKa : Approximately 10.50 (predicted)

This compound acts primarily as an inhibitor of specific kinases. Notably, it has been identified as a potent inhibitor of FLT3 kinase, which is crucial in the treatment of FLT3-ITD positive acute myeloid leukemia (AML) . The compound's structure allows it to interact effectively with the ATP-binding site of the kinase, thereby inhibiting its activity and leading to reduced cell proliferation in cancerous tissues.

1. Cancer Treatment

Research has demonstrated that this compound exhibits significant anti-cancer properties:

  • FLT3 Inhibition : It has been used in the development of CHMFL-FLT3-122, a potent orally available FLT3 kinase inhibitor for treating AML .
CompoundActivityReference
CHMFL-FLT3-122FLT3 Kinase Inhibitor

2. Infectious Disease

The compound has also shown promise in the development of inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is essential for malaria transmission to mosquitoes . This aspect highlights its potential role in combating malaria by disrupting the lifecycle of the parasite.

3. Cross-Coupling Reactions

In synthetic organic chemistry, this compound serves as a versatile intermediate in metal-catalyzed cross-coupling reactions. This property is leveraged for synthesizing various biologically active compounds .

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of this compound:

  • FLT3 Kinase Inhibition Study :
    • A study demonstrated that derivatives of this compound showed enhanced potency against FLT3 mutants compared to standard therapies.
    • Results indicated a significant reduction in cell viability in FLT3-positive cell lines upon treatment with the compound.
  • PfCDPK4 Inhibition :
    • Research focused on the development of selective inhibitors for PfCDPK4 using this compound highlighted its ability to block malaria transmission effectively.
    • In vitro assays showed that these inhibitors could significantly impair the growth and reproduction of Plasmodium falciparum.

Q & A

Basic Question: What is the standard synthetic route for 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is regioselectivity ensured?

Methodological Answer:
The compound is synthesized via regioselective iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under mild heating (50–60°C) . Regioselectivity at the 3-position is attributed to the electron-rich pyrazolo-pyrimidine core, where the iodine electrophile preferentially attacks the most nucleophilic carbon. Characterization via 1^1H NMR and IR confirms the substitution pattern, with the absence of N-H stretches in IR (if alkylated) and downfield shifts in 1^1H NMR for adjacent protons .

Advanced Question: How can structural modifications at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold improve kinase inhibition selectivity?

Methodological Answer:
Introducing bulky substituents at the 1-position (e.g., isopropyl, cyclopentyl) enhances selectivity for kinases like RET or Src by occupying hydrophobic pockets in the ATP-binding site. For example, 1-isopropyl derivatives show improved RET kinase inhibition (IC50_{50} < 100 nM) compared to unsubstituted analogs. Computational docking (e.g., using AutoDock Vina) and mutagenesis studies validate steric complementarity with kinase active sites. Synthetic routes involve Mitsunobu reactions with chiral alcohols (e.g., tert-butyl-(S)-3-hydroxypiperidine-1-carboxylate) to introduce stereochemistry .

Basic Question: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C5_5H4_4IN5_5: 276.96 g/mol) and isotopic patterns for iodine.
  • 1^1H/13^{13}C NMR : Key signals include the pyrimidine C-I coupling (δ ~145 ppm in 13^{13}C) and aromatic protons (δ 8.2–8.5 ppm in 1^1H) .

Advanced Question: How do contradictory bioactivity results arise in SAR studies of pyrazolo[3,4-d]pyrimidine derivatives, and how can they be resolved?

Methodological Answer:
Contradictions often stem from off-target effects or variable cellular permeability. For example, 3-iodo derivatives may show potent in vitro kinase inhibition but poor cellular activity due to limited membrane penetration. Strategies to resolve discrepancies:

  • Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in cells.
  • Prodrug Design : Introduce phosphonate or ester groups to enhance solubility .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., deiodination) .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent iodine loss or oxidation .
  • Hazard Mitigation : Use fume hoods for synthesis (volatile iodinated byproducts) and PPE (gloves, goggles) due to toxicity (H301: toxic if swallowed) .
  • Waste Disposal : Collect iodinated waste separately for halogen-specific treatment .

Advanced Question: How can Suzuki-Miyaura cross-coupling be applied to diversify the 3-position of the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:
The 3-iodo group serves as a handle for palladium-catalyzed cross-coupling. Example protocol:

  • Reagents : Pd(PPh3_3)4_4, aryl/alkenyl boronic acids, Na2_2CO3_3, in dioxane/H2_2O (3:1).
  • Conditions : Microwave-assisted heating (120°C, 30 min) for rapid coupling.
  • Applications : Introduce biaryl (e.g., 4-phenoxyphenyl) or alkyne groups for kinase inhibitor optimization . Post-reaction purification via silica gel chromatography (EtOAc/hexane) yields >90% pure products.

Basic Question: What spectroscopic features distinguish this compound from its non-iodinated precursor?

Methodological Answer:

  • UV-Vis : Iodination shifts λmax_{max} from 270 nm (precursor) to 290 nm due to increased conjugation.
  • 127^{127}I NMR : A distinct signal at ~–200 ppm confirms iodine incorporation.
  • IR : Loss of N-H stretches (if alkylated) and C-I vibration at 500–600 cm1^{-1} .

Advanced Question: How can computational modeling guide the design of covalent-reversible inhibitors based on this scaffold?

Methodological Answer:

  • Docking Studies (e.g., Schrödinger Suite) : Identify nucleophilic residues (e.g., cysteine) near the ATP-binding site.
  • Warhead Design : Introduce α,β-unsaturated carbonyls or acrylamides at the 1-position linker for Michael addition-mediated covalent binding.
  • Kinetic Analysis : Measure kinact_{inact}/Ki_i values to optimize residence time and selectivity .

Basic Question: What are common degradation pathways of this compound, and how are they mitigated?

Methodological Answer:

  • Photodegradation : Iodine loss under UV light; mitigate by storing in amber vials .
  • Hydrolysis : Susceptibility at the pyrimidine C-N bond in acidic conditions; stabilize with lyophilized formulations.
  • Oxidation : Use antioxidants (e.g., BHT) in solution-phase storage .

Advanced Question: How does the 3-iodo substituent influence binding kinetics in kinase inhibition assays?

Methodological Answer:
The iodine’s hydrophobic volume enhances binding affinity (ΔG ~ –2 kcal/mol) by filling subpockets in kinases like EGFR or Src. Surface plasmon resonance (SPR) studies show slower off-rates (koff_{off} < 0.01 s1^{-1}) compared to chloro/bromo analogs. Competitive ITC assays reveal entropy-driven binding due to displacement of ordered water molecules .

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIUXZORKJOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364058
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151266-23-8
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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